molecular formula C13H17N3O B2756113 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 103026-49-9

7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Katalognummer: B2756113
CAS-Nummer: 103026-49-9
Molekulargewicht: 231.299
InChI-Schlüssel: MMVXYEXGOQRXMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichloro-5-bromopyrimidine.

    Substitution Reaction: The first step involves a substitution reaction with cyclopentylamine to form 5-bromo-2-chloro-4-(cyclopentylamino)pyrimidine.

    Sonogashira Coupling: This intermediate undergoes a Sonogashira coupling reaction to form 3-[2-chloro-4-(cyclopentylamino)pyrimidin-5-yl]-2-propyn-1-ol.

    Cyclization: The compound is then cyclized in the presence of tetrabutylammonium fluoride in tetrahydrofuran to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-methanol.

    Oxidation: Finally, oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium chlorite results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow chemistry and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: TEMPO and sodium chlorite are commonly used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst can be used for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is C12H15N3O, with a molecular weight of approximately 217.27 g/mol. The compound features a pyrrolopyrimidine core, which is known for its diverse biological activities.

Antitumor Properties : The compound has been evaluated for its antitumor activity through various mechanisms:

  • Inhibition of Kinases : It acts as an inhibitor of critical kinases involved in cancer progression, such as Akt and S6K. These kinases play vital roles in cell survival and proliferation, making their inhibition a promising strategy in cancer therapy .
  • Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, it has shown IC50 values in the low micromolar range against human leukemia and breast cancer cell lines .
  • Mechanism of Action : The compound disrupts microtubule dynamics by binding to the colchicine site in β-tubulin, which is essential for cell division . This mechanism is similar to that of established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrrolopyrimidine core can enhance biological activity:

  • Cyclopentyl Substitution : The presence of the cyclopentyl group contributes to the compound's ability to interact effectively with biological targets.
  • Dimethyl Groups : The dimethyl substitutions at positions 5 and 6 are crucial for maintaining the compound's potency against various kinases .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study on Kinase Inhibition : A study demonstrated that this compound selectively inhibited FLT3 kinase in a panel of 48 kinases. This selectivity suggests potential applications in targeted therapies for leukemias .
  • Comparative Efficacy Study : In a comparative study with other pyrrolopyrimidine derivatives, this compound exhibited superior cytotoxicity against rapidly proliferating cancer cells while sparing normal lymphocytes. This indicates a favorable therapeutic window for clinical applications .

Data Tables

Case StudyFindings
Kinase Inhibition StudySelective inhibition of FLT3 kinase; potential for leukemia treatment
Comparative Efficacy StudySuperior cytotoxicity against cancer cells; minimal effects on normal cells

Biologische Aktivität

7-Cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.30 g/mol
  • SMILES Notation : CN(C)C(=O)c1cc2cnc(nc2n1C3CCCC3)N(N=O)c4ccc(cn4)N5CCNCC5

Research indicates that this compound exhibits significant biological activities through various mechanisms:

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration :
    • The compound has been shown to inhibit VSMC proliferation and migration, which are critical processes in the development of vascular diseases such as atherosclerosis. It operates by down-regulating key signaling pathways including the protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) pathways. This results in decreased expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, along with reduced phosphorylation of retinoblastoma protein (pRb) .
  • Selective Inhibition of Cyclin-dependent Kinases (CDKs) :
    • A derivative of this compound demonstrated potent inhibitory activity against CDK4/9 and HDAC1. The compound induced apoptosis in cancer cell lines by targeting these kinases, leading to G2/M arrest at high concentrations and G0/G1 arrest at lower concentrations .

Study 1: VSMC Proliferation Inhibition

A study evaluated the anti-proliferative effects of the compound on VSMCs using various assays:

  • MTT Assay : Demonstrated significant reduction in cell viability.
  • Wound Healing Assay : Showed a marked decrease in cell migration capabilities.
  • Trans-well Migration Assay : Confirmed inhibition of VSMC migration from endothelium-removed aortic rings.

These findings suggest that the compound could be a promising candidate for treating conditions associated with excessive vascular smooth muscle proliferation .

Study 2: Cancer Cell Apoptosis Induction

Another study focused on a derivative with enhanced potency against CDK4/9 and HDAC1:

  • In Vivo Studies : Mice bearing breast cancer tumors treated with this derivative showed significant tumor regression.
  • Mechanistic Insights : The compound's efficacy was linked to its ability to induce apoptosis through repression of CDK4/9 and HDAC1, along with activation of p53 phosphorylation .

Comparative Data Table

Biological ActivityMechanismReference
Inhibition of VSMC ProliferationDown-regulation of Akt & ERK
Induction of Apoptosis in CancerCDK4/9 & HDAC1 inhibition
Selective Kinase ActivityTargeting specific kinases

Eigenschaften

IUPAC Name

7-cyclopentyl-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-8-9(2)16(10-5-3-4-6-10)12-11(8)13(17)15-7-14-12/h7,10H,3-6H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVXYEXGOQRXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC=N2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.